molecular formula C9H18ClNO3 B1388986 3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride CAS No. 1185294-87-4

3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride

Cat. No. B1388986
CAS RN: 1185294-87-4
M. Wt: 223.7 g/mol
InChI Key: GMMDUHJRSYNERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride (3-DMPPAH) is an organic compound commonly used in scientific research. It is a white crystalline solid with a melting point of 149-150 °C and a molecular weight of 221.7 g/mol. 3-DMPPAH is an inhibitor of the enzyme phospholipase A2 (PLA2), which has important roles in the regulation of many physiological processes. In addition, 3-DMPPAH has been used in various laboratory experiments to study the biochemical and physiological effects of PLA2 inhibition.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, is highlighted as an essential intermediate in synthesizing biologically active heterocyclic compounds. The structure of this compound is stabilized by a combination of strong and weak hydrogen bonds, indicating its potential utility in further chemical reactions (Mazur, Pitucha, & Rzączyńska, 2007).

Drug Delivery Systems

Research on morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid, such as naproxen, demonstrates their potential as prodrugs for topical drug delivery. These compounds, synthesized and evaluated for their in vitro performance, show enhanced skin permeation compared to naproxen, indicating their utility in improving drug delivery through the skin (Rautio et al., 2000).

Complex Molecular Syntheses

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester demonstrates the application of morpholine derivatives in peptidomimetic chemistry. This synthetic route allows for the production of optically pure compounds, which can be crucial in the development of pharmaceuticals and research chemicals (Sladojevich, Trabocchi, & Guarna, 2007).

properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-7-5-10(4-3-9(11)12)6-8(2)13-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMDUHJRSYNERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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